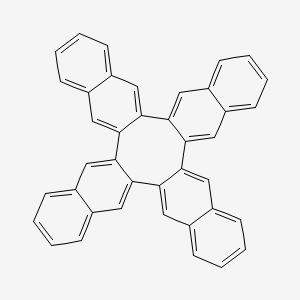
Tetranaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranaphthylene is an ortho-fused polycyclic arene.
Applications De Recherche Scientifique
Photodynamic Therapy
Overview
Photodynamic therapy (PDT) is an innovative treatment modality for cancer that utilizes photosensitizers to generate reactive oxygen species upon light activation. Tetranaphthylene derivatives, particularly tetra(2-naphthyl)tetracyanoporphyrazine, have been studied for their effectiveness as photosensitizers.
Key Findings
- Tetra(2-naphthyl)tetracyanoporphyrazine exhibits promising photophysical and photobiological properties, making it a candidate for PDT applications. Its chelation with iron enhances its fluorescence and photostability, which are crucial for effective therapy .
- The compound's ability to act as a sensor for the local microenvironment allows for real-time monitoring of drug release in vivo, enhancing the precision of cancer treatments .
Material Science
Nanographene Synthesis
this compound plays a significant role in the synthesis of nanographenes through cyclodehydrogenation reactions. Research indicates that the adsorption of this compound derivatives on metal surfaces alters the regioselectivity of these reactions:
| Material | Synthesis Method | Key Products |
|---|---|---|
| This compound | On-surface cyclodehydrogenation | Dibenzoperihexacenes |
| 4,4″-di-tert-butyl-2,2″,6,6″-tetra(2-naphthyl)-p-terphenyl | Molecular sublimation on Cu(110) | Planar benzo-fused perihexacenes |
This research demonstrates that this compound can lead to the formation of novel materials with unique electronic properties, which are beneficial for applications in organic electronics and optoelectronics .
Nanotechnology
Nanoparticle Engineering
this compound derivatives are being explored in the field of nanotechnology for their potential in creating multifunctional nanoparticles. Their unique chemical structure allows for versatile interactions with various materials:
- Biomedical Applications : this compound-based nanoparticles can be engineered for targeted drug delivery systems due to their biocompatibility and ability to respond to specific stimuli within the tumor microenvironment .
- Biosensing and Imaging : The photophysical properties of this compound compounds enable their use in biosensing applications and as imaging agents in biomedical research .
Case Study 1: Tetra(2-naphthyl)tetracyano-porphyrazine in Cancer Treatment
A study demonstrated that tetra(2-naphthyl)tetracyano-porphyrazine could effectively induce apoptosis in cancer cells when activated by light. This highlights its potential as a therapeutic agent in PDT .
Case Study 2: Synthesis of Dibenzoperihexacenes
Research on this compound precursors showed that their adsorption on metal surfaces led to the successful synthesis of dibenzoperihexacenes. This finding is significant for developing new materials with enhanced electronic properties suitable for organic semiconductors .
Propriétés
Formule moléculaire |
C40H24 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(40),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38-icosaene |
InChI |
InChI=1S/C40H24/c1-2-10-26-18-34-33(17-25(26)9-1)35-19-27-11-3-4-13-29(27)21-37(35)39-23-31-15-7-8-16-32(31)24-40(39)38-22-30-14-6-5-12-28(30)20-36(34)38/h1-24H |
Clé InChI |
FXHSCLHPAXBJGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C6C8=CC9=CC=CC=C9C=C38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















